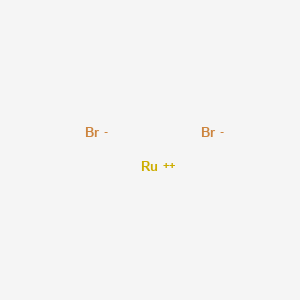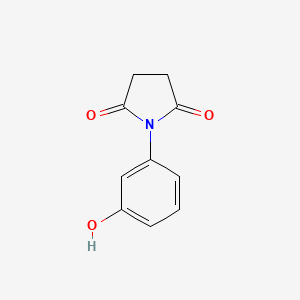
Ethene;ethyl prop-2-enoate;furan-2,5-dione
Vue d'ensemble
Description
Ethene;ethyl prop-2-enoate;furan-2,5-dione is a complex polymer that combines the properties of ethyl acrylate, ethene, and maleic anhydride. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethene;ethyl prop-2-enoate;furan-2,5-dione typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators, and the reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous reactors to ensure consistent product quality. The monomers are fed into the reactor along with the initiator, and the reaction is carefully controlled to maintain the desired molecular weight and polymer properties .
Analyse Des Réactions Chimiques
Types of Reactions
Ethene;ethyl prop-2-enoate;furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives of the polymer.
Applications De Recherche Scientifique
Ethene;ethyl prop-2-enoate;furan-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance
Mécanisme D'action
The mechanism of action of Ethene;ethyl prop-2-enoate;furan-2,5-dione involves its ability to form strong covalent bonds with various substrates. The polymer’s functional groups interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, leading to its effectiveness in applications such as adhesives and coatings .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-ethylhexyl ester, polymer with ethene and ethenyl acetate
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate
Uniqueness
Ethene;ethyl prop-2-enoate;furan-2,5-dione stands out due to its unique combination of monomers, which imparts superior adhesive properties and chemical resistance. This makes it particularly valuable in industrial applications where durability and performance are critical.
Propriétés
Numéro CAS |
41171-14-6 |
|---|---|
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
ethene;ethyl prop-2-enoate;furan-2,5-dione |
InChI |
InChI=1S/C5H8O2.C4H2O3.C2H4/c1-3-5(6)7-4-2;5-3-1-2-4(6)7-3;1-2/h3H,1,4H2,2H3;1-2H;1-2H2 |
Clé InChI |
GURLTLRQWSAAIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C.C=C.C1=CC(=O)OC1=O |
SMILES canonique |
CCOC(=O)C=C.C=C.C1=CC(=O)OC1=O |
| 41171-14-6 | |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted](/img/structure/B1623449.png)


